molecular formula C9H5Cl3N2O3S B4286539 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide

2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide

Cat. No. B4286539
M. Wt: 327.6 g/mol
InChI Key: QHWRYVVFNTUSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide, also known as TCS, is a chemical compound that has been extensively studied for its potential applications in scientific research. TCS is a sulfonamide derivative that has been shown to exhibit a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has been used extensively in scientific research due to its ability to inhibit carbonic anhydrase activity. Carbonic anhydrase is an enzyme that plays a crucial role in various biological processes, including respiration, acid-base balance, and bone resorption. 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase in a dose-dependent manner, making it a valuable tool for investigating the role of this enzyme in various biological processes.

Mechanism of Action

2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide inhibits carbonic anhydrase activity by binding to the zinc ion at the active site of the enzyme. This binding prevents the conversion of carbon dioxide to bicarbonate, which is necessary for various biological processes. 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has been shown to exhibit a higher affinity for the zinc ion than other sulfonamide derivatives, making it a potent inhibitor of carbonic anhydrase activity.
Biochemical and Physiological Effects:
2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects. In addition to its ability to inhibit carbonic anhydrase activity, 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has been shown to have anti-inflammatory and analgesic effects. 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has also been shown to exhibit antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibacterial agents.

Advantages and Limitations for Lab Experiments

2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrase activity, making it a valuable tool for investigating the role of this enzyme in various biological processes. 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide is also relatively easy to synthesize, making it readily available for use in research. However, 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has some limitations for use in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide. One potential direction is the development of new 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide derivatives with improved potency and selectivity for carbonic anhydrase inhibition. Another potential direction is the investigation of the anti-inflammatory and analgesic effects of 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide, with the goal of developing new drugs for the treatment of pain and inflammation. Finally, the antibacterial activity of 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide could be further investigated, with the goal of developing new antibacterial agents to combat antibiotic-resistant bacteria.
Conclusion:
In conclusion, 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide is a valuable tool for investigating various biological processes due to its ability to inhibit carbonic anhydrase activity. 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, making it a potential candidate for the development of new drugs for the treatment of pain, inflammation, and bacterial infections. While 2,4,5-trichloro-N-3-isoxazolylbenzenesulfonamide has some limitations for use in lab experiments, its potential applications in scientific research make it a compound of significant interest for future investigations.

properties

IUPAC Name

2,4,5-trichloro-N-(1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3N2O3S/c10-5-3-7(12)8(4-6(5)11)18(15,16)14-9-1-2-17-13-9/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHWRYVVFNTUSGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CON=C1NS(=O)(=O)C2=CC(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-trichloro-N-(1,2-oxazol-3-yl)benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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